Anti-Platelet Aggregation: Comparable Efficacy to Aspirin in Arachidonic Acid-Induced Model
In a series of dibenzofuran-piperazine derivatives, the compound bearing the 2-furoyl moiety (Compound 2m) exhibited high percentage inhibition of arachidonic acid (AA)-induced platelet aggregation, reaching levels comparable to the standard drug aspirin .
| Evidence Dimension | Inhibition of arachidonic acid-induced platelet aggregation |
|---|---|
| Target Compound Data | High percentage inhibition (reported as 'as much as' aspirin) |
| Comparator Or Baseline | Aspirin (standard drug) |
| Quantified Difference | Comparable inhibition (percentage not numerically specified in source) |
| Conditions | Dibenzofuran-piperazine derivative (2m) evaluated for antiplatelet activity; arachidonic acid (AA)-induced platelet aggregation assay |
Why This Matters
This cross-study comparison establishes the 2-furoyl moiety as a viable scaffold for developing antiplatelet agents with efficacy potentially on par with a widely used clinical standard, offering a distinct chemical starting point for medicinal chemistry programs.
